Cas no 1890148-17-0 (3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid)

3-Methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid is a specialized organic compound featuring a benzofuran moiety linked to a branched carboxylic acid structure. Its unique molecular architecture, combining aromatic and aliphatic functionalities, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The compound’s structural rigidity and functional groups offer versatility in derivatization, enabling applications in drug discovery and material science. Its well-defined stereochemistry and purity are critical for reproducible synthesis. The presence of both hydrophobic and polar regions enhances its utility in designing bioactive molecules with tailored properties. Suitable for research and industrial use under controlled conditions.
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid structure
1890148-17-0 structure
Product name:3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
CAS No:1890148-17-0
MF:C14H16O3
MW:232.275044441223
CID:5900201
PubChem ID:116987226

3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
    • 1890148-17-0
    • EN300-1794911
    • Inchi: 1S/C14H16O3/c1-8(2)12(14(15)16)13-9(3)10-6-4-5-7-11(10)17-13/h4-8,12H,1-3H3,(H,15,16)
    • InChI Key: QWHLPVVGTVLAPX-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)=C1C(C(=O)O)C(C)C

Computed Properties

  • Exact Mass: 232.109944368g/mol
  • Monoisotopic Mass: 232.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 50.4Ų

3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1794911-5.0g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
5g
$4517.0 2023-06-03
Enamine
EN300-1794911-0.05g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
0.05g
$1308.0 2023-09-19
Enamine
EN300-1794911-10g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
10g
$6697.0 2023-09-19
Enamine
EN300-1794911-1g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
1g
$1557.0 2023-09-19
Enamine
EN300-1794911-1.0g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
1g
$1557.0 2023-06-03
Enamine
EN300-1794911-10.0g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
10g
$6697.0 2023-06-03
Enamine
EN300-1794911-0.5g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
0.5g
$1495.0 2023-09-19
Enamine
EN300-1794911-0.1g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
0.1g
$1371.0 2023-09-19
Enamine
EN300-1794911-0.25g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
0.25g
$1432.0 2023-09-19
Enamine
EN300-1794911-2.5g
3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid
1890148-17-0
2.5g
$3051.0 2023-09-19

3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid Related Literature

Additional information on 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid

Research Brief on 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid (CAS: 1890148-17-0)

In recent years, the compound 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid (CAS: 1890148-17-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzofuran scaffold, has shown promising potential in various therapeutic applications. The latest studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid, highlighting its efficient production through a multi-step organic synthesis process. The research emphasized the compound's structural versatility, which allows for further derivatization to enhance its bioactivity. The study also reported on the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

Pharmacological investigations have revealed that 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid exhibits notable anti-inflammatory and antioxidant properties. In vitro assays demonstrated its ability to inhibit key inflammatory mediators such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, the compound's antioxidant activity was attributed to its benzofuran moiety, which scavenges reactive oxygen species (ROS) effectively.

Further research has delved into the compound's mechanism of action at the molecular level. A study published in Bioorganic & Medicinal Chemistry Letters identified that 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid interacts with specific cellular targets, including the NF-κB signaling pathway. This interaction modulates the expression of pro-inflammatory genes, providing a plausible explanation for its anti-inflammatory effects. The study also highlighted the compound's low cytotoxicity, making it a promising candidate for further preclinical evaluation.

In the context of drug development, 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid has been explored for its potential in treating neurodegenerative diseases. A recent preclinical study investigated its neuroprotective effects in a mouse model of Alzheimer's disease. The results indicated that the compound reduced amyloid-beta plaque formation and improved cognitive function, underscoring its therapeutic potential in neurodegenerative disorders.

Despite these promising findings, challenges remain in the clinical translation of 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Researchers are currently exploring formulation strategies, including nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic profile.

In conclusion, 3-methyl-2-(3-methyl-1-benzofuran-2-yl)butanoic acid (CAS: 1890148-17-0) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse pharmacological properties and structural adaptability make it a valuable candidate for further investigation. Continued research efforts are expected to elucidate its full therapeutic potential and pave the way for its application in treating various diseases.

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